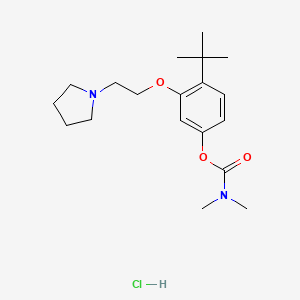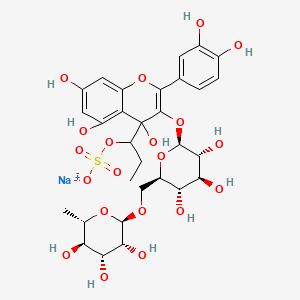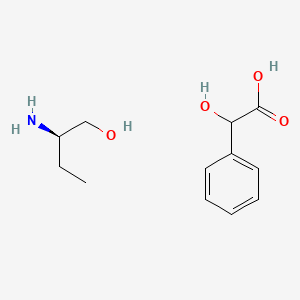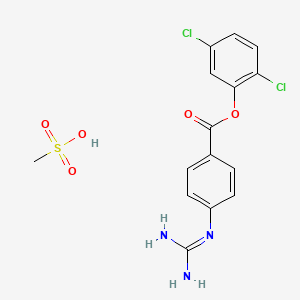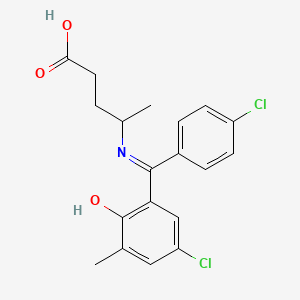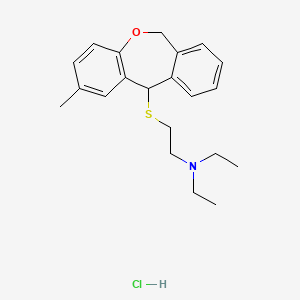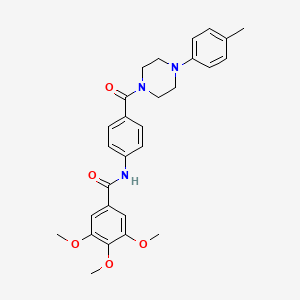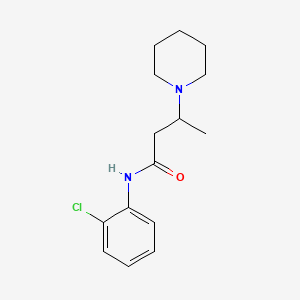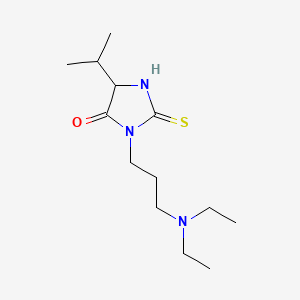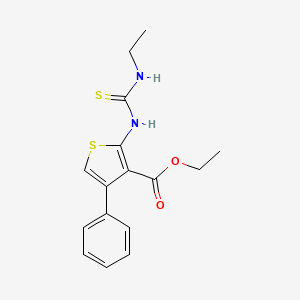
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities. This compound is characterized by the presence of a propyl-substituted piperazine ring attached to the phenothiazine core. Phenothiazine derivatives have been widely studied for their antipsychotic, antiemetic, and antihistaminic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- typically involves the reaction of phenothiazine with a propyl-substituted piperazine. One common method involves the nucleophilic substitution reaction where phenothiazine is reacted with 1-(3-chloropropyl)-4-propylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms in the piperazine ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the piperazine ring.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Applications De Recherche Scientifique
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential antipsychotic and antiemetic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine receptors, which helps in reducing psychotic symptoms. Additionally, it may interact with other receptors such as serotonin and histamine receptors, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prochlorperazine: Another phenothiazine derivative with similar antipsychotic properties.
Trifluoperazine: Known for its potent antipsychotic effects.
Fluphenazine: Used in the treatment of schizophrenia and other psychotic disorders.
Uniqueness
Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its propyl-substituted piperazine ring may influence its binding affinity and selectivity for various neurotransmitter receptors, potentially leading to different therapeutic effects and side effect profiles.
Propriétés
Numéro CAS |
103905-68-6 |
|---|---|
Formule moléculaire |
C22H29N3S |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
10-[3-(4-propylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3 |
Clé InChI |
ZQFUUXIUTCXROK-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


